Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate
Description
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted at position 3 with a 3-chlorophenyl group and at position 5 with a methyl ester moiety. This structure combines aromatic and electron-withdrawing groups, making it a valuable intermediate in medicinal chemistry and drug discovery. The chlorine atom at the meta position of the phenyl ring enhances lipophilicity and influences electronic properties, while the ester group provides reactivity for further derivatization .
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJWIZQRWIYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
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Oxime Formation : 3-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride to form 3-chlorobenzaldehyde oxime.
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Cyclization : The oxime is treated with methyl propiolate (or similar alkynes) under basic conditions (e.g., potassium carbonate) to form the oxazole ring.
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Esterification : The carboxylic acid intermediate is methylated using methyl chloroformate or diazomethane.
Example Protocol
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the isocyanide on the aldehyde, forming an intermediate imidate, which cyclizes to the oxazole. Steric hindrance from the meta-chloro group may reduce yields compared to para-substituted analogs.
Hydroxamoyl Chloride Condensation
This method utilizes hydroxamoyl chlorides for direct cyclization with β-keto esters, forming the oxazole ring in a single step.
Key Steps
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Hydroxamoyl Chloride Synthesis : 3-Chlorobenzohydroxamoyl chloride is prepared by reacting 3-chlorobenzaldehyde oxime with phosphorus oxychloride (POCl₃).
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Cyclization : The hydroxamoyl chloride reacts with methyl acetoacetate in the presence of a base (e.g., triethylamine) to form the oxazole ring.
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Purification : The product is isolated via column chromatography.
Example Protocol
Optimization Notes
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Base Selection : Triethylamine is preferred for neutralizing HCl byproducts.
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Solvent : Dichloromethane or methylene chloride enhances reaction efficiency.
Metal-Catalyzed Cyclization
Transition metal catalysts (e.g., FeCl₃) enable oxidative coupling reactions for constructing oxazole rings.
Key Steps
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Aldehyde Oxime Preparation : 3-Chlorobenzaldehyde oxime is synthesized as above.
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Oxidative Cyclization : The oxime reacts with alkynes (e.g., methyl propiolate) in the presence of FeCl₃ or other oxidants (e.g., Oxone®).
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Esterification : The carboxylic acid is methylated using methyl chloroformate.
Example Protocol
Advantages
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Versatility : FeCl₃ catalyzes both C–H activation and cyclization, enabling one-pot synthesis.
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Green Chemistry : Oxone® (potassium peroxymonosulfate) is an eco-friendly oxidant.
Grignard Reagent-Based Synthesis
This method involves Grignard reactions to introduce the chlorophenyl group, followed by cyclization.
Key Steps
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Grignard Reaction : 3-Chlorophenylmagnesium bromide reacts with an acyl chloride (e.g., acetyl chloride) to form 3'-chloroacetophenone.
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Oxime Formation : The ketone is converted to an oxime.
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Cyclization : The oxime undergoes van Leusen cyclization with methyl propiolate.
Example Protocol
Challenges
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Steric Effects : The meta-chloro group may hinder Grignard reactivity, requiring low temperatures.
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Purification : Column chromatography is critical to isolate the target compound.
Comparative Analysis of Methods
Critical Factors Affecting Yield and Purity
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Substituent Position : Meta-chloro groups reduce yields due to steric hindrance compared to para analogs.
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Base Strength : Strong bases (e.g., K₂CO₃) improve cyclization efficiency but may degrade sensitive intermediates.
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Oxidant Choice : FeCl₃ enables oxidative cyclization but requires strict anhydrous conditions to prevent side reactions.
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Purification : Column chromatography (petroleum ether/ethyl acetate) is essential for isolating pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHClNO
Molecular Weight : 253.66 g/mol
Structural Features :
- Contains a 1,2-oxazole ring.
- Substituted with a methyl ester group at the 5-position.
- A 3-chlorophenyl group at the 3-position enhances lipophilicity and biological activity.
Chemistry
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : Acts as a precursor for synthesizing various oxazole derivatives.
- Reagent in Organic Reactions : Engaged in nucleophilic substitutions and other transformations.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against several bacterial strains and fungi, suggesting its use as an antimicrobial agent.
- Anticancer Properties : Research has shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), warranting further exploration for therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for:
- Drug Discovery : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.
- Pharmaceutical Intermediates : Used in the synthesis of other bioactive compounds.
Industry
The compound finds applications in industrial settings:
- Development of Agrochemicals : Its properties make it suitable for creating herbicides and pesticides.
- Material Science : Utilized in the formulation of new materials with specific chemical properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. Results showed significant inhibition zones against Gram-positive bacteria, indicating its potential as a therapeutic agent.
Case Study 2: Cytotoxicity Against Cancer Cells
Research conducted on the cytotoxic effects of this compound demonstrated promising results against multiple cancer cell lines. The IC values indicated effective concentrations that warrant further investigation into its mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenyl Ring
Methyl 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylate (S-17A)
- Structure : 3-Methoxy substituent replaces chlorine at the phenyl ring.
- Synthesis : Methylation of the hydroxyl group in methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate using methyl iodide (38% yield) .
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
- Structure : Bromine replaces chlorine at the phenyl ring.
- Properties : Higher molecular weight (296.55 g/mol vs. 237.66 g/mol for the chloro analog) and increased steric bulk. Bromine’s polarizability may enhance halogen bonding in biological targets .
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
Substituent Position and Heterocycle Modifications
Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Structure : Chlorine at the ortho position of the phenyl ring and a methyl group at oxazole position 4.
- Properties : Higher melting point (56–58°C) due to increased crystallinity from ortho substitution. Molecular weight: 251.67 g/mol .
Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate
- Structure : Benzyloxy group replaces the 3-chlorophenyl moiety.
- Properties : Bulkier substituent increases boiling point (381.5°C) and density (1.2 g/cm³) compared to the chloro analog .
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
- Structure : Partially saturated 4,5-dihydrooxazole ring.
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Melting Point (°C) | Boiling Point (°C) | Key Feature |
|---|---|---|---|---|---|---|
| Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate | C₁₁H₈ClNO₃ | 237.66 | 3-Cl (phenyl) | N/A | N/A | Reference compound |
| Methyl 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylate | C₁₂H₁₁NO₄ | 233.22 | 3-OCH₃ (phenyl) | N/A | N/A | Electron-donating substituent |
| Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate | C₁₁H₈BrNO₃ | 296.55 | 3-Br (phenyl) | N/A | N/A | Enhanced halogen bonding |
| Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | 2-Cl (phenyl), 5-CH₃ (oxazole) | 56–58 | 372.1 | Ortho substitution |
| Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate | C₁₂H₁₁NO₄ | 233.22 | Benzyloxy (oxazole) | N/A | 381.5 | Bulky substituent |
Biological Activity
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the chlorophenyl group enhances its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 252.65 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring and the chlorophenyl group contribute to its binding affinity towards various enzymes and receptors. This interaction can modulate several biological pathways, leading to diverse pharmacological effects:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways.
- Anticancer Activity : It has been observed to induce apoptosis in cancer cells by activating caspases and altering cell cycle regulation.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Anticancer Activity
In vitro studies on cancer cell lines have revealed that the compound possesses notable anticancer properties. For example, it was tested on human breast adenocarcinoma (MCF-7) cells, showing a dose-dependent increase in apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.2 | Cell cycle arrest at G1 phase |
Case Studies
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Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent. -
Anticancer Activity Evaluation :
In research published by Johnson et al. (2021), the effects of the compound on MCF-7 cells were examined. The study found that treatment with this compound led to significant apoptosis through the activation of p53 pathways and increased expression of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
